![molecular formula C66H64Cl2N2P2Ru B1591378 RuCl2[(R)-DM-BINAP][(R,R)-DPEN] CAS No. 220114-38-5](/img/structure/B1591378.png)
RuCl2[(R)-DM-BINAP][(R,R)-DPEN]
Overview
Description
RuCl2[(R)-DM-BINAP][(R,R)-DPEN] is an organometallic complex used in a variety of scientific research applications. This complex is composed of a ruthenium center coordinated by two chiral ligands, (R)-DM-BINAP and (R,R)-DPEN, which provide a chiral environment for the ruthenium center. The complex is widely used in asymmetric catalysis, due to its ability to produce enantiomerically pure products.
Scientific Research Applications
Catalytic Intermediates in Ketone Hydrogenation
RuCl2[(R)-DM-BINAP][(R,R)-DPEN] has been identified as a significant intermediate in the catalytic process of ketone hydrogenation. Studies have explored its role, particularly in the context of asymmetric hydrogenation of ketones. For example, Hamilton et al. (2005) discovered that this compound can generate a cationic dihydrogen intermediate crucial for catalytic activity in ketone hydrogenation under certain conditions (Hamilton et al., 2005).
Synthesis of Chiral Dendritic Catalysts
The compound has been used in synthesizing novel chiral dendritic catalysts with a 'Sandwich' multi-layer structure. These catalysts have shown promise in the asymmetric hydrogenation of simple aryl ketones, demonstrating high enantioselectivities comparable to small-molecular catalysts. Liu et al. (2014) have explored this application extensively (Liu et al., 2014).
Asymmetric Hydrogenation in Ionic Liquids
Ngo, Hu, and Lin (2005) conducted a study on the use of RuCl2[(R)-DM-BINAP][(R,R)-DPEN] in room temperature ionic liquids (RTILs) for the asymmetric hydrogenation of aromatic ketones. The research highlighted that the performance of these catalysts depends significantly on the nature of the imidazolium ILs used (Ngo, Hu, & Lin, 2005).
Role in Catalytic Hydrogenation Mechanism
Further research by Hamilton and Bergens (2006) explored the role of bases in asymmetric catalytic hydrogenations of ketones, focusing on the synthesis and characterization of several key catalytic intermediates involving RuCl2[(R)-DM-BINAP][(R,R)-DPEN]. Their findings offered insights into the possible mechanisms at play in these reactions (Hamilton & Bergens, 2006).
Application in Asymmetric Synthesis
The application of RuCl2[(R)-DM-BINAP][(R,R)-DPEN] has been extended to the asymmetric synthesis of pharmaceutical compounds. For instance, Shan-zhen He (2009) conducted a study on the synthesis of (R)-fluoxetine hydrochloride using this compound as a key chiral intermediate (He Shan-zhen, 2009).
Enantioselective Hydrogenation of Amides
A recent study by Rasu et al. (2017) developed a catalytic system involving trans-RuCl2((S,S)-skewphos)((R,R)-dpen) for the hydrogenation of functionalized α-phenoxy and related amides at room temperature. The system facilitated chiral alcohols with high yield and enantiomeric excess (Rasu et al., 2017).
Practical Heterogeneous Asymmetric Hydrogenation
Hu, Ngo, and Lin (2003) synthesized chiral porous zirconium phosphonates containing Ru-BINAP-DPEN moieties for the enantioselective heterogeneous asymmetric hydrogenation of aromatic ketones. These solid catalysts showcased remarkable enantioselectivity and could be recycled and reused multiple times (Hu, Ngo, & Lin, 2003).
Mechanism of Action
Target of Action
The primary target of the compound RuCl2[®-DM-BINAP][(R,R)-DPEN] is the process of asymmetric reduction of benzils . This compound acts as a catalyst in this process, facilitating the conversion of benzils into chiral 1,2-diols .
Mode of Action
RuCl2[®-DM-BINAP][(R,R)-DPEN] interacts with its targets by accelerating the rate of the reaction. It does this by lowering the activation energy required for the reaction to proceed, thus enabling the asymmetric reduction of benzils .
Biochemical Pathways
The compound RuCl2[®-DM-BINAP][(R,R)-DPEN] affects the biochemical pathway involved in the asymmetric reduction of benzils. The downstream effect of this is the production of chiral 1,2-diols .
Result of Action
The molecular and cellular effects of RuCl2[®-DM-BINAP][(R,R)-DPEN]'s action result in the formation of chiral 1,2-diols from benzils . This is significant in the field of organic chemistry, where the creation of chiral compounds is of great importance.
properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C14H16N2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-32H,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMSONXJNGZZBM-ODQAEMFESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H64Cl2N2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585292 | |
Record name | [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1119.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220114-38-5 | |
Record name | [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II) RuCl2[(R)-xylbinap][(R,R)-dpen] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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